1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride
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Overview
Description
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride is a deuterated compound where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution provides improved resolution and reduced interference from proton signals .
Preparation Methods
The preparation of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves several synthetic routes. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which subsequently reacts with acids to form the desired compound . Industrial production methods follow similar steps but are optimized for higher efficiency and lower costs.
Chemical Reactions Analysis
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl, formyl, and carboxyl groups.
Reduction: The compound can be reduced to form simpler amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various substituted pyrazoles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves its interaction with molecular targets and pathways. The deuterium substitution enhances its stability and reduces the rate of metabolic degradation, leading to prolonged activity in biological systems . This compound can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride is unique due to its deuterium substitution, which provides distinct advantages in NMR spectroscopy and drug development. Similar compounds include:
L-Methionine (methyl-D3, 98%): Used as an internal standard in NMR spectroscopy.
Haloxyfop-R-methyl-d3: A stable isotope-labeled compound used in research.
Piperazine, 1-(methyl-d3)-, hydrochloride: Another deuterated compound used in various chemical studies.
These compounds share the common feature of deuterium substitution, but this compound is particularly valued for its applications in NMR spectroscopy and drug development.
Properties
IUPAC Name |
1-(trideuteriomethyl)pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H/i1D3;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFHQCFTJGKPMD-GXXYEPOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.